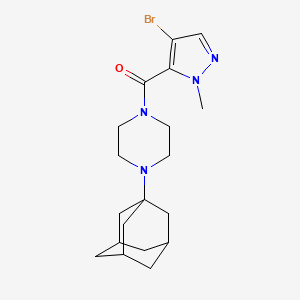![molecular formula C25H22N2O6 B11500383 N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-yl]carbonyl}-3-(1H-indol-2-yl)alanine](/img/structure/B11500383.png)
N-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-yl]carbonyl}-3-(1H-indol-2-yl)alanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)-3-(1H-indol-2-yl)propanoic acid is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a furan ring, and an indole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)-3-(1H-indol-2-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized by the reaction of catechol with ethylene glycol under acidic conditions to form 2,3-dihydro-1,4-benzodioxin.
Synthesis of the Furan Ring: The furan ring can be synthesized by the reaction of an appropriate aldehyde with a dicarbonyl compound in the presence of an acid catalyst.
Coupling of the Benzodioxin and Furan Rings: The benzodioxin and furan rings can be coupled through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.
Formation of the Indole Moiety: The indole moiety can be synthesized by the Fischer indole synthesis method, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Final Coupling and Functionalization: The final step involves coupling the indole moiety with the benzodioxin-furan intermediate through an amide bond formation reaction using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)-3-(1H-indol-2-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophilic substitution using sodium hydroxide or potassium hydroxide, electrophilic substitution using halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)-3-(1H-indol-2-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis:
Biological Studies: The compound can be used in studies to understand its interaction with biological targets such as enzymes and receptors.
Materials Science: It can be explored for its potential use in the development of new materials with unique properties.
作用机制
The mechanism of action of 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)-3-(1H-indol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific biological target and the context of its use.
相似化合物的比较
Similar Compounds
2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)-3-(1H-indol-2-yl)propanoic acid analogs: Compounds with similar structures but different substituents on the benzodioxin, furan, or indole rings.
Indole derivatives: Compounds containing the indole moiety with different functional groups.
Benzodioxin derivatives: Compounds containing the benzodioxin ring with various substituents.
Uniqueness
The uniqueness of 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furyl]carbonyl}amino)-3-(1H-indol-2-yl)propanoic acid lies in its combination of three distinct functional groups, which can impart unique chemical and biological properties
属性
分子式 |
C25H22N2O6 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylfuran-3-carbonyl]amino]-3-(1H-indol-2-yl)propanoic acid |
InChI |
InChI=1S/C25H22N2O6/c1-14-18(13-22(33-14)16-6-7-21-23(11-16)32-9-8-31-21)24(28)27-20(25(29)30)12-17-10-15-4-2-3-5-19(15)26-17/h2-7,10-11,13,20,26H,8-9,12H2,1H3,(H,27,28)(H,29,30) |
InChI 键 |
BMBXLIYGTUVGTH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(O1)C2=CC3=C(C=C2)OCCO3)C(=O)NC(CC4=CC5=CC=CC=C5N4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-hydroxyethyl)-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11500303.png)
![1-{4-[4-Fluoro-2-nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}-2-methylpropan-1-one](/img/structure/B11500309.png)
![3-amino-N-benzyl-N,4,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11500310.png)
![4-{[(4,4-diphenyl-4H-3,1-benzoxazin-2-yl)methyl]sulfanyl}-6-methylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B11500315.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11500319.png)
![ethyl 4-[1',3',4,6-tetraoxo-1-[(E)-2-phenylethenyl]spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate](/img/structure/B11500322.png)
![2-chloro-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-5-nitrobenzenesulfonamide](/img/structure/B11500324.png)
![3,5-diphenyl-7-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11500331.png)
![N-(4-bromophenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B11500337.png)

![N-cyclohexyl-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11500349.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-2,5-diethoxybenzenesulfonamide](/img/structure/B11500361.png)
![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-4-carboxamide](/img/structure/B11500363.png)
![2-{[5-(4-Methoxyphenyl)-3-oxocyclohex-1-en-1-yl]amino}benzonitrile](/img/structure/B11500368.png)
